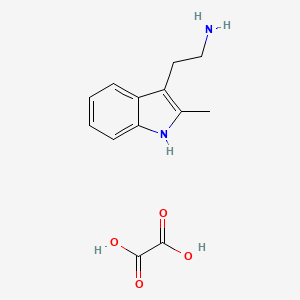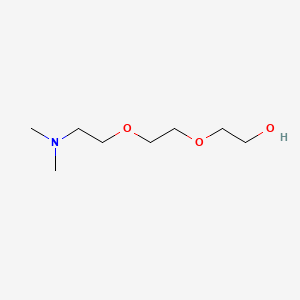
Di(pyridin-3-yl)methanol
概要
説明
Di(pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . This compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of Di(pyridin-3-yl)methanol and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of Di(pyridin-3-yl)methanol can be represented by the InChI code1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H . This indicates that the compound consists of a methanol group attached to two pyridin-3-yl groups . Chemical Reactions Analysis
Di(pyridin-3-yl)methanol and its derivatives have been involved in various chemical reactions. For example, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .科学的研究の応用
Thermally Activated Delayed Fluorescence (TADF)
Di(pyridin-3-yl)methanol derivatives have been utilized as acceptor components in the synthesis of TADF compounds. These compounds, such as ACCz-DPyM and POxCz-DPyM, exhibit high photoluminescence quantum yields and are suitable for solution-processed devices, showing great potential for use in organic light-emitting diodes (OLEDs) with bluish-green emission .
Dye-Sensitized Solar Cells (DSSCs)
Pyridin-based dyes, which include Di(pyridin-3-yl)methanol derivatives, have been designed for application in DSSCs. These dyes serve as donor groups and are linked to acceptor groups via π-spacer groups, contributing to the photovoltaic efficiency of the solar cells .
Pharmacology
Derivatives of Di(pyridin-3-yl)methanol have been synthesized and studied for their pharmacological properties. These compounds have shown potential as novel and selective agents in various therapeutic areas .
Density Functional Theory (DFT) Studies
Di(pyridin-3-yl)methanol derivatives have been the subject of experimental and theoretical studies, including DFT investigations. These studies help in understanding the structural and electronic properties of the compounds, which is crucial for their application in various fields .
Safety and Hazards
The safety information for Di(pyridin-3-yl)methanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for Di(pyridin-3-yl)methanol could involve further exploration of its potential applications in various fields. For instance, the compound’s ability to undergo oxyfunctionalization makes it a promising candidate for the preparation of various pyridin-5-ols and pyridin-N-oxides . Additionally, the development of new synthetic methodologies for N,N-bidentate ligands like Di(pyridin-3-yl)methanol could open up new possibilities in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .
特性
IUPAC Name |
dipyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJTQNGTXDZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461893 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-3-yl)methanol | |
CAS RN |
89667-15-2 | |
| Record name | Dipyridin-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

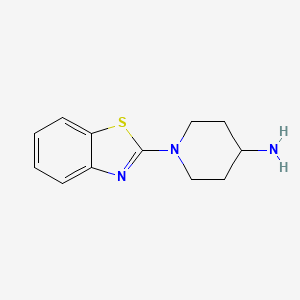
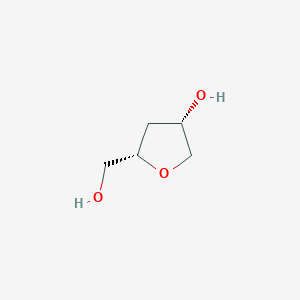
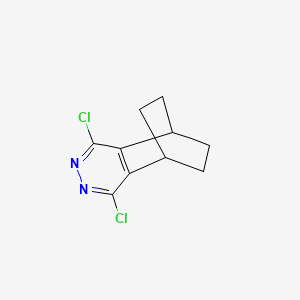
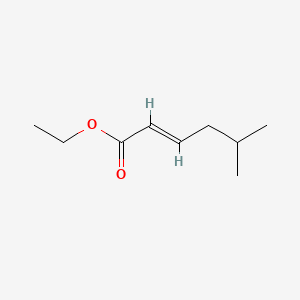
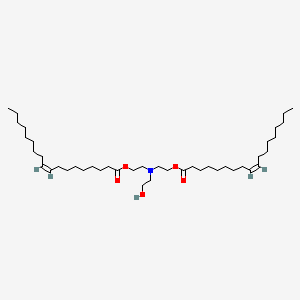
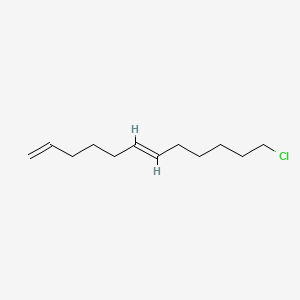
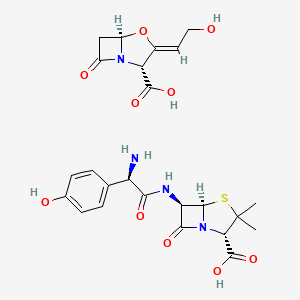

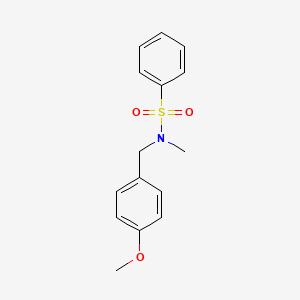
![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)

